Benzenemethanamine,N-[3-(4-chlorophenyl)-2-propen-1-yl]-N-methyl-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, N-[3-(4-chlorophenyl)-2-propen-1-yl]-N-methyl-2-nitro- is a complex organic compound with the molecular formula C17H17ClN2O2. This compound is characterized by the presence of a benzenemethanamine core, substituted with a 4-chlorophenyl group, a propenyl chain, and a nitro group. It is known for its diverse applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-[3-(4-chlorophenyl)-2-propen-1-yl]-N-methyl-2-nitro- typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzaldehyde with nitromethane in the presence of a base to form a nitrostyrene intermediate. This intermediate is then subjected to reductive amination with N-methylbenzenemethanamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-[3-(4-chlorophenyl)-2-propen-1-yl]-N-methyl-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of amines or hydroxylamines.
Reduction: Conversion to corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Benzenemethanamine, N-[3-(4-chlorophenyl)-2-propen-1-yl]-N-methyl-2-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-[3-(4-chlorophenyl)-2-propen-1-yl]-N-methyl-2-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, N-methyl-: Similar structure but lacks the nitro and propenyl groups.
Benzenemethanamine, 4-chloro-: Contains a chlorophenyl group but lacks the nitro and propenyl groups.
Benzenemethanamine, N,N-dimethyl-: Contains a dimethylamino group instead of the nitro and propenyl groups.
Uniqueness
Benzenemethanamine, N-[3-(4-chlorophenyl)-2-propen-1-yl]-N-methyl-2-nitro- is unique due to the presence of both the nitro and propenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C17H17ClN2O2 |
---|---|
Molecular Weight |
316.8 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-methyl-N-[(2-nitrophenyl)methyl]prop-2-en-1-amine |
InChI |
InChI=1S/C17H17ClN2O2/c1-19(12-4-5-14-8-10-16(18)11-9-14)13-15-6-2-3-7-17(15)20(21)22/h2-11H,12-13H2,1H3/b5-4+ |
InChI Key |
AZQNROKWNWMHLU-SNAWJCMRSA-N |
Isomeric SMILES |
CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.